

Technical Guide: 4-Chloro-6-ethyl-2-phenylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-ethyl-2-phenylpyrimidine

Cat. No.: B1367399

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Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-ethyl-2-phenylpyrimidine**, a substituted pyrimidine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogues to present its core physicochemical properties, a plausible synthetic route, and potential biological activities. The pyrimidine core is a crucial scaffold in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including as enzyme inhibitors and antimicrobial agents.^{[1][2][3]}

Physicochemical Properties

The fundamental physicochemical properties of **4-Chloro-6-ethyl-2-phenylpyrimidine** are summarized below. The molecular weight is calculated from its molecular formula, C₁₂H₁₁ClN₂. Other properties are estimated based on the structure.

Property	Value
Molecular Formula	C ₁₂ H ₁₁ ClN ₂
Molecular Weight	218.69 g/mol
Appearance	White to off-white solid (Predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in organic solvents like DMF, DMSO (Predicted)
CAS Number	Not available

Synthesis and Experimental Protocols

A general and efficient synthetic route for **4-Chloro-6-ethyl-2-phenylpyrimidine** involves a two-step process: the initial formation of the pyrimidine ring followed by a chlorination step. This approach is widely used for preparing substituted chloropyrimidines.

Synthesis of 6-ethyl-2-phenylpyrimidin-4(3H)-one

A common method for the synthesis of the pyrimidine core is the condensation of a β -ketoester with benzamidine.

Experimental Protocol:

- To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl butyrylacetate (1 equivalent).
- To this mixture, add benzamidine hydrochloride (1 equivalent).
- Reflux the reaction mixture for 6-8 hours.
- After cooling, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

- Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6-ethyl-2-phenylpyrimidin-4(3H)-one.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chlorination of 6-ethyl-2-phenylpyrimidin-4(3H)-one

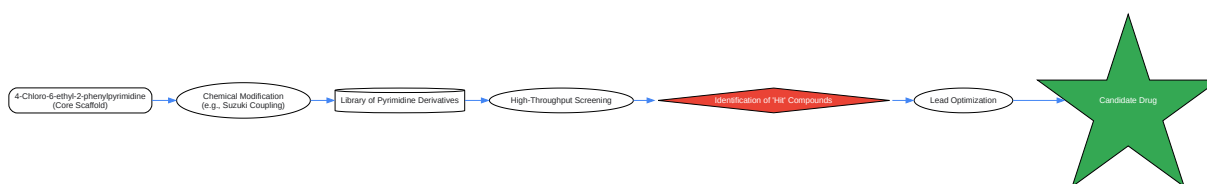
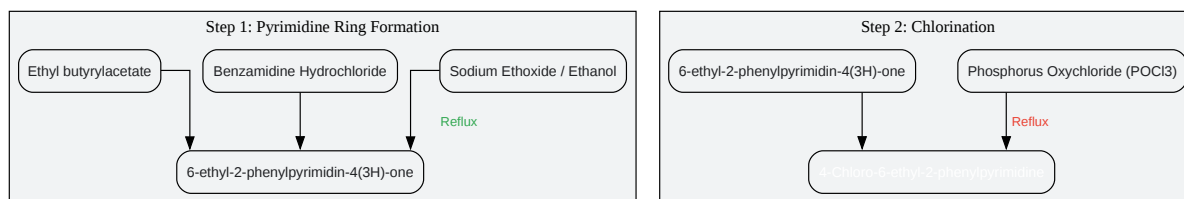
The hydroxyl group of the pyrimidinone is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl_3).^[4]

Experimental Protocol:

- In a round-bottom flask, suspend 6-ethyl-2-phenylpyrimidin-4(3H)-one (1 equivalent) in phosphorus oxychloride (POCl_3) (3-5 equivalents).
- Optionally, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **4-Chloro-6-ethyl-2-phenylpyrimidine**.
- Purify the crude product by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of **4-Chloro-6-ethyl-2-phenylpyrimidine**.



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